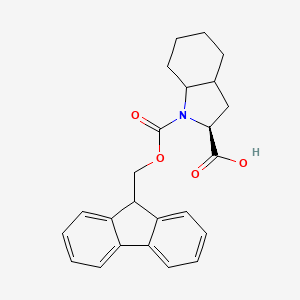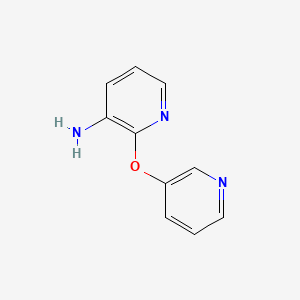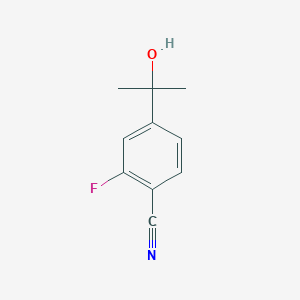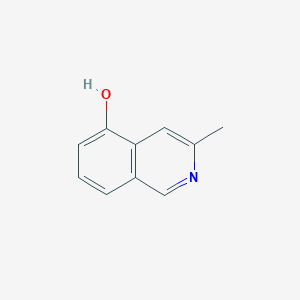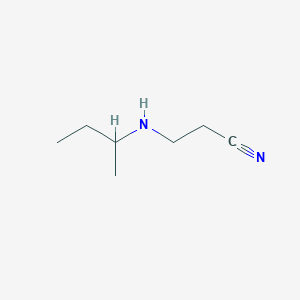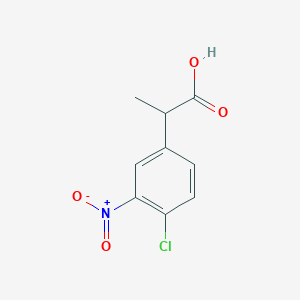
2-(4-Chloro-3-nitrophenyl)propanoic acid
Descripción general
Descripción
“2-(4-Chloro-3-nitrophenyl)propanoic acid” is a chemical compound with the molecular formula C9H8ClNO4 . It is a derivative of propanoic acid, where the hydrogen at the para position of the phenyl group has been replaced by a nitro group . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular structure of “2-(4-Chloro-3-nitrophenyl)propanoic acid” consists of a propanoic acid backbone with a 4-chloro-3-nitrophenyl group attached . The InChI code for this compound is 1S/C9H8ClNO4/c10-8-5-7(11(14)15)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Chloro-3-nitrophenyl)propanoic acid” include a molecular weight of 229.62 . It is a powder at room temperature . The melting point is between 112-115 degrees Celsius .Aplicaciones Científicas De Investigación
Anticancer Activity
A study by Buzun et al. (2021) explored the synthesis of thiazolidinone derivatives, including a compound with a structure related to 2-(4-Chloro-3-nitrophenyl)propanoic acid. This compound demonstrated significant antimitotic activity and low toxicity against normal human blood lymphocytes, suggesting potential applications in cancer treatment (Buzun et al., 2021).
Synthesis Methods
McCord et al. (1985) developed a method for synthesizing various substituted propanoic acids, including derivatives of 2-(4-Chloro-3-nitrophenyl)propanoic acid. This method could be significant in creating new chemical entities for further research and applications (McCord et al., 1985).
Chiral Synthesis
Choi et al. (2010) investigated the use of Saccharomyces cerevisiae reductase for the asymmetric synthesis of 3-chloro-1-phenyl-1-propanol, a compound structurally related to 2-(4-Chloro-3-nitrophenyl)propanoic acid. This study highlights the potential of microbial reductases in synthesizing chiral intermediates, which can be crucial in pharmaceutical and chemical industries (Choi et al., 2010).
Enantioseparation Studies
Tong et al. (2016) focused on the enantioseparation of racemic 2-(substituted phenyl)propanoic acids, including a derivative of 2-(4-Chloro-3-nitrophenyl)propanoic acid. The study's findings could be vital in separating enantiomers for pharmaceutical purposes (Tong et al., 2016).
Cytosolic Phospholipase A2α Inhibition
Tomoo et al. (2014) researched the synthesis and biological evaluation of indole-based inhibitors, including derivatives of 2-(4-Chloro-3-nitrophenyl)propanoic acid. These inhibitors targeted cytosolic phospholipase A2α, a significant enzyme in inflammatory pathways, suggesting therapeutic applications in inflammation-related diseases (Tomoo et al., 2014).
Safety and Hazards
Direcciones Futuras
While specific future directions for “2-(4-Chloro-3-nitrophenyl)propanoic acid” are not available, related compounds have been used in various areas of research, including organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . This suggests that “2-(4-Chloro-3-nitrophenyl)propanoic acid” could also have potential applications in these areas.
Propiedades
IUPAC Name |
2-(4-chloro-3-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-5(9(12)13)6-2-3-7(10)8(4-6)11(14)15/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMGMEDTUNEISY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-nitrophenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3-Cyanophenyl)carbamoyl]benzoic acid](/img/structure/B3116181.png)
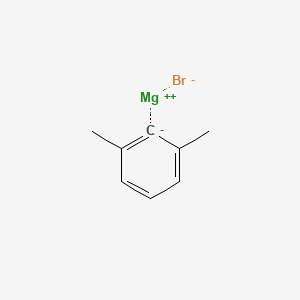
![2-(4-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B3116192.png)
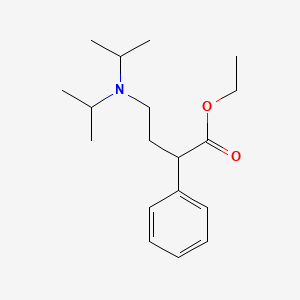
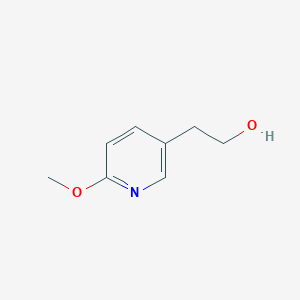
![Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate](/img/structure/B3116212.png)
